Bienvenue dans la boutique en ligne BenchChem!

(3-Fluoropyridin-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Kinase Inhibition JAK/STAT Pathway Medicinal Chemistry

This compound features a unique 3-fluoropyridine-4-carbonyl pharmacophore on an azetidine scaffold, making it a critical chemical probe for kinase selectivity SAR studies. While public comparator data is lacking to establish absolute differentiation, procurement is justified for internal, non-competitive research projects where the specific 3-fluoro substitution is hypothesized to enhance target binding or bioavailability. Ideal as an HPLC/LC-MS reference standard for scaffold-specific impurity profiling.

Molecular Formula C13H12FN5O
Molecular Weight 273.271
CAS No. 2034552-63-9
Cat. No. B2870925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoropyridin-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
CAS2034552-63-9
Molecular FormulaC13H12FN5O
Molecular Weight273.271
Structural Identifiers
SMILESC1C(CN1C(=O)C2=C(C=NC=C2)F)NC3=NC=CC=N3
InChIInChI=1S/C13H12FN5O/c14-11-6-15-5-2-10(11)12(20)19-7-9(8-19)18-13-16-3-1-4-17-13/h1-6,9H,7-8H2,(H,16,17,18)
InChIKeySNXRNEMTNJLMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (3-Fluoropyridin-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone (CAS 2034552-63-9) – Key Identifiers and Physicochemical Profile


(3-Fluoropyridin-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone (CAS 2034552-63-9) is a synthetic small molecule with the molecular formula C13H12FN5O and a molecular weight of 273.27 g/mol [1]. It is also known by the synonym N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine [1]. Its computed physicochemical properties include an XLogP3-AA of 0.5, a topological polar surface area of 71 Ų, and 1 hydrogen bond donor, which are critical parameters for assessing its drug-likeness and solubility profile in early-stage research [1].

Why (3-Fluoropyridin-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone Cannot Be Interchanged with General Azetidine-Pyrimidine Analogs


The specific combination of a 3-fluoropyridine-4-carbonyl group with a pyrimidin-2-ylamino azetidine scaffold creates a unique three-dimensional pharmacophore. Minor structural variations, such as the position of the fluorine atom on the pyridine ring (e.g., 2-fluoro or 5-fluoro isomers) or the nature of the pyrimidine linkage (e.g., pyrimidin-4-yl vs. pyrimidin-2-yl), can drastically alter target binding, kinase selectivity, and pharmacokinetic properties. Currently, a lack of publicly available, comparator-based quantitative biological data from primary literature or patents prevents a definitive, data-driven justification for selecting this compound over its closest analogs. A rigorous, head-to-head experimental comparison is required to validate any claims of differentiation for procurement purposes [1].

Quantitative Evidence for (3-Fluoropyridin-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: A Critical Data Gap Analysis


Absence of Direct Comparative Biological Activity Data from Non-Prohibited Sources

A thorough search of primary research papers, patents, and authoritative public databases (PubChem, ChEMBL, BindingDB) yielded no quantitative biological activity data (e.g., IC50, Ki, EC50) for (3-Fluoropyridin-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone from non-prohibited sources [1]. Its parent class, the azetidinyl pyrimidines, is known to target Janus kinases (JAKs) and ROCK kinases, as described in patent literature, but the specific compound is not exemplified with unique data that would differentiate it from other members of the genus [2][3]. Consequently, no direct head-to-head comparison or cross-study comparable evidence can be constructed to support a claim of superiority over close analogs.

Kinase Inhibition JAK/STAT Pathway Medicinal Chemistry

Physicochemical Differentiation: Computed Drug-Likeness Profile vs. Common Azetidine Isosteres

Computed properties from PubChem reveal a specific lipophilicity profile (XLogP3-AA = 0.5) and polarity (TPSA = 71 Ų) for this compound [1]. In the broader class of azetidine-based JAK inhibitors, a key design goal has been to increase aqueous solubility and reduce aromatic character to attenuate off-target toxicity. For example, the related JAK inhibitor 'Compound 27' (PDB 8G8X) demonstrated a ligand-efficient profile, but without direct comparative data against this exact compound, its procurement advantage remains speculative [2]. The incorporation of a 3-fluoropyridine group is a strategic modification noted in medicinal chemistry to modulate metabolic stability and binding, but its precise quantitative benefit for this specific scaffold is undocumented [3].

Physicochemical Properties Drug Design Bioisosteres

Validated Application Scenarios for (3-Fluoropyridin-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone


Specialized Kinase Probe Development and Selectivity Profiling

Based on the class of azetidinyl pyrimidines, the most plausible application is as a kinase chemical probe. However, without published potency or selectivity data, its use is limited to internal, non-competitive research where the unique 3-fluoropyridine substitution is of specific interest for structure-activity relationship (SAR) studies [1]. Procurement would be justified only if a research group has a proprietary hypothesis regarding this substitution pattern and intends to generate the missing comparative data themselves.

Reference Standard for Analytical Method Development

The compound can serve as a high-purity analytical reference standard for the development of HPLC or LC-MS methods aimed at detecting this specific scaffold in complex mixtures, such as reaction monitoring or impurity profiling. In this context, procurement is driven by the need for a characterized batch with a certificate of analysis, not by biological differentiation [1].

In Silico Drug Design and Molecular Modeling

Its defined structure can be used as a template for computational docking and molecular dynamics simulations to predict binding modes to JAK or other kinase targets. The 3-fluoropyridine moiety is a common bioisostere for enhancing binding, making it a valuable virtual screening hit for modelers who can later validate predictions experimentally [2].

Quote Request

Request a Quote for (3-Fluoropyridin-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.